2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C23H17FN2O2S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)18-13-20(16-6-4-3-5-7-16)30-21(18)25-23(26)29-14-19(27)15-8-10-17(24)11-9-15/h2-11,13H,1,12,14H2 |
InChI Key |
VYZQSNXIIGFYDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Derivatives
Cyclization reactions using thiophene-2-carboxylic acid esters or carbonitriles are widely employed. For example, heating 2-aminothiophene-3-carbonitrile with urea at 180–200°C under inert conditions yields the pyrimidinone ring. Modifications include substituting urea with guanidine hydrochloride to introduce amino groups at position 4.
Phosphorus Oxychloride-Mediated Chlorination
Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) facilitates the conversion of hydroxyl groups to chlorides, critical for subsequent nucleophilic substitutions. A representative procedure involves refluxing 2,4-dihydroxy-6-methylthieno[2,3-d]pyrimidine with POCl₃/DMF at 100°C for 2.5 hours, achieving 79% yield of 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine.
Functionalization of the Thieno[2,3-d]Pyrimidin-4(3H)-one Core
Introduction of the Sulfanyl Group at Position 2
The sulfanyl moiety (-S-) is introduced via nucleophilic substitution. Reacting 2,4-dichlorothieno[2,3-d]pyrimidine with 2-(4-fluorophenyl)-2-mercaptoethanol in tetrahydrofuran (THF) at 60°C for 12 hours replaces the chloride at position 2. Potassium carbonate is often added to scavenge HCl, improving yields to >80%.
Alkylation at Position 3 with Propenyl Groups
Allylation at position 3 employs propenyl bromide under basic conditions. For instance, treating 2-chloro-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one with allyl bromide and sodium hydride in DMF at 0–5°C for 6 hours achieves 70–75% yield. Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable efficiency.
Incorporation of the 6-Phenyl Substituent
The phenyl group at position 6 is introduced early in the synthesis via Suzuki-Miyaura coupling. Using phenylboronic acid, palladium(II) acetate, and potassium carbonate in ethanol/water (3:1) at 80°C for 8 hours affords 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one intermediates.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Optimization
Catalytic Enhancements
Adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial interactions in heterogeneous reactions. This increases yields from 68% to 88% for sulfanyl group installation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Byproduct Formation During Allylation
Propenyl groups may undergo isomerization to cyclopropane derivatives under prolonged heating. Mitigation involves strict temperature control (<10°C) and using fresh allyl bromide.
Purification Difficulties
Silica gel chromatography (ethyl acetate/hexane 1:4) separates the target compound from unreacted intermediates. Recrystallization from ethanol/water (9:1) enhances purity to >99%.
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved 65% overall yield using continuous-flow microwave reactors, highlighting potential for industrial adoption. Key cost drivers include palladium catalysts (42% of raw material costs) and chromatography consumables .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, THF, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms in its structure.
Structural Features
The compound features a thieno[2,3-d]pyrimidin-4(3H)-one core structure with additional functional groups that may enhance its biological activity. The presence of the 4-fluorophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Thieno[2,3-d]pyrimidin-4(3H)-one Core : This initial step involves constructing the core structure using appropriate starting materials and reaction conditions.
- Functional Group Introduction : Subsequent steps involve introducing the 4-fluorophenyl and phenyl groups through coupling reactions. Catalysts such as palladium or copper are often employed to facilitate these reactions.
- Optimization for Industrial Production : For large-scale production, optimizing the synthetic route for yield and cost-effectiveness is crucial. Techniques such as continuous flow synthesis and green chemistry principles may be utilized to enhance efficiency and minimize environmental impact.
Reaction Conditions
Common solvents used in the synthesis include dimethylformamide (DMF) or tetrahydrofuran (THF), with specific catalysts chosen based on the desired reaction pathway.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications due to its unique structural features:
- Anticancer Activity : Research indicates that compounds in the thieno[2,3-d]pyrimidinone class may exhibit anticancer properties by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Materials Science
Due to its electronic properties, this compound could be utilized in:
- Organic Semiconductors : The structural characteristics may allow for effective charge transport properties, essential for organic electronic devices.
- Photovoltaic Cells : Its potential as a light-absorbing material could lead to advancements in solar energy technologies.
Biological Studies
Researchers are investigating the interactions of this compound with various biological molecules:
- Mechanism of Action : Understanding how this compound interacts with enzymes or receptors can provide insights into its pharmacological effects. Binding studies are crucial for elucidating its mechanism of action, which may involve modulation of cellular signaling pathways .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of thieno[2,3-d]pyrimidinones similar to this compound. The results indicated significant inhibition of cancer cell proliferation through apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial effectiveness of derivatives related to this compound against various bacterial strains. Results showed promising activity against resistant strains, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Compound 1 : 3-(2-Methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Substituents :
- 3-position: Isobutyl (2-methylpropyl), a lipophilic alkyl group.
- 2-position: Sulfanyl group without additional functionalization.
- Isobutyl substitution may increase lipophilicity compared to the allyl group in the target compound.
Compound 2 : 2-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-b]pyrimidin-1-one
- Substituents: Core: Cyclopenta-fused thieno[2,4-b]pyrimidin-1-one, altering ring planarity. 2-position: 4-Chlorophenyl and 4-methoxyphenyl-oxoethyl sulfanyl group.
- Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents contrast with the target’s fluorine, affecting electronic properties.
Compound 3 : 2-[(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)sulfanyl]-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- Substituents :
- 6-position: Methyl instead of phenyl.
- 3- and 5-positions: Phenyl groups.
- 2-position: Biphenyl-oxoethyl sulfanyl group.
- Methyl at the 6-position decreases steric bulk compared to phenyl in the target compound.
Data Table: Structural Comparison
Research Findings and Implications
Substituent-Driven Solubility : The allyl group in the target compound likely improves aqueous solubility compared to the isobutyl group in Compound 1, which is highly lipophilic .
Electronic Modulation : The 4-fluorophenyl group in the target compound may enhance binding affinity to targets requiring electron-deficient aromatic systems, contrasting with Compound 2’s 4-methoxyphenyl (electron-rich) and 4-chlorophenyl (moderately electron-withdrawing) groups .
Steric Effects : Compound 3’s biphenyl substituent may hinder interactions in sterically sensitive binding pockets, whereas the target’s phenyl and fluorophenyl groups offer balanced bulk .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer treatment, antimicrobial effects, and enzyme inhibition. This article synthesizes current research findings related to its biological activities.
1. Overview of Thieno[2,3-d]pyrimidine Compounds
Thieno[2,3-d]pyrimidines are known for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The structural diversity of these compounds allows for a wide range of interactions with biological targets.
2. Synthesis and Characterization
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from thieno[2,3-d]pyrimidine precursors. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
3.1 Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compound Efficacy : In studies involving synthesized thieno[2,3-d]pyrimidin-4(3H)-ones, several compounds demonstrated potent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). Notably, one compound showed an IC50 value of 0.94 µM against A549 cells without toxicity to normal liver cells .
| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| Compound 15 | A549 | 0.94 | No |
| Compound 19 | MCF-7 | Not specified | No |
3.2 Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been explored. Studies have reported:
- Inhibition Against Bacteria : Newly synthesized derivatives showed effective antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicate that modifications in the thieno[2,3-d]pyrimidine structure can enhance antimicrobial efficacy .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
3.3 Enzyme Inhibition
Thieno[2,3-d]pyrimidines have also been studied for their enzyme inhibitory properties:
- Tyrosinase Inhibition : Some derivatives demonstrated potent tyrosinase inhibitory activity with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests potential applications in cosmetic formulations for skin whitening.
Case Study 1: Anticancer Efficacy
A recent study highlighted the anticancer effects of a specific thieno[2,3-d]pyrimidine derivative on lung cancer cell lines. The compound was shown to induce apoptosis through modulation of apoptosis-related proteins and exhibited a strong inhibitory effect on cell proliferation.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against Candida albicans and Aspergillus niger. The results indicated that certain substitutions on the pyrimidine ring enhanced antifungal activity significantly .
5. Conclusion
The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits promising biological activities across various fields including oncology and infectious diseases. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
- Methodological Answer : The synthesis involves multi-step reactions, including thioether formation (via nucleophilic substitution of a thiol group) and alkylation of the thieno[2,3-d]pyrimidinone core. Key intermediates should be validated using HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regioselectivity. For example, the 4-fluorophenylketoethylsulfanyl group must be verified at position 2 of the pyrimidinone ring using NOESY correlations .
Q. How should researchers characterize the compound’s purity and stability under experimental conditions?
- Methodological Answer : Use reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm. Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) to monitor hydrolysis of the sulfanyl or allyl groups. Quantify degradation products via LC-TOF-MS to identify labile moieties .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Combine FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹), HRMS (ESI+ mode for molecular ion validation), and 2D NMR (HSQC/HMBC to resolve overlapping signals in the thieno-pyrimidinone core). X-ray crystallography (if crystalline) can resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How can substituent effects (e.g., 4-fluorophenyl vs. phenyl) be systematically studied to optimize bioactivity?
- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with substituent variations (e.g., electron-withdrawing vs. donating groups). Use docking simulations (AutoDock Vina with PDB: 3ERT for estrogen receptor targets) to predict binding affinities, followed by in vitro assays (e.g., luciferase reporter gene assays) to validate hypotheses .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Conduct dose-response studies (0.1–100 µM) in multiple cell lines (e.g., HepG2 and HEK293) to assess context-dependent effects. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) with flow cytometry. Validate mechanisms via knockdown/knockout models (e.g., Nrf2 siRNA) to identify redox signaling pathways .
Q. How to design a study assessing environmental fate and ecotoxicological risks?
- Physicochemical properties : Measure logP (shake-flask method), aqueous solubility (OECD 105), and photodegradation (UV irradiation at 254 nm).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition (OECD 201).
- Biotic transformations : Incubate with soil microbiota (ISO 11266-2) and analyze metabolites via GC-MS .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer : Optimize microwave-assisted synthesis (e.g., 100°C, 150 W, 30 min) to reduce reaction time. Employ flow chemistry for the sulfanyl coupling step (residence time: 5 min, 0.5 mL/min flow rate). Monitor byproducts using PAT (Process Analytical Technology) tools like inline FTIR .
Q. How to investigate the compound’s potential as a kinase inhibitor using computational and experimental approaches?
- Methodological Answer :
- Virtual screening : Use KinomeScan profiling to predict kinase targets. Dock the compound into ATP-binding pockets (e.g., EGFR, PDB: 1M17).
- Biochemical assays : Perform TR-FRET kinase assays (e.g., Z′-LYTE™ kit) at 10 µM ATP.
- Cellular validation : Test in Ba/F3 cell lines engineered with oncogenic kinases (e.g., BCR-ABL) to assess proliferation inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
